![molecular formula C8H15N B1284174 2-アザスピロ[3.5]ノナン CAS No. 666-08-0](/img/structure/B1284174.png)
2-アザスピロ[3.5]ノナン
概要
説明
2-Azaspiro[3.5]nonane is a spirocyclic compound characterized by a nitrogen atom incorporated into a nine-membered ring system. This compound is notable for its unique structural features, which make it a valuable scaffold in medicinal chemistry and drug discovery.
科学的研究の応用
2-Azaspiro[3.5]nonane has several applications in scientific research:
Photochromic Materials: Spiro forms of oxazines, including 2-Azaspiro[3.5]nonane, are used as leuco dyes, displaying chromism by reversibly interchanging between colorless and colored forms.
Drug Discovery: The compound’s unique structure makes it a potential candidate for developing new therapeutic agents with various biological activities.
Safety and Hazards
将来の方向性
2-Azaspiro[3.5]nonane holds immense potential for developing innovative solutions across multiple fields.
Relevant Papers The relevant papers retrieved indicate that 2-Azaspiro[3.5]nonane is used in the preparation of benzothienoazepine compounds as respiratory syncytial virus RNA polymerase inhibitors . Another paper discusses the asymmetric synthesis of 1-substituted 2-azaspiro .
作用機序
Target of Action
Spirocyclic oxetanes, including 2-oxa-6-azaspiro[33]heptane and 2-oxa-7-azaspiro[35]nonane, have been proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry . They have been used in drug discovery projects that demanded a substituent enabling higher binding affinities to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site , an enzyme over-expressed in cancer cell lines .
Mode of Action
The exact mode of action of 2-Azaspiro[3It is known that spirocyclic oxetanes were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using oxone® in formic acid . The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole .
Biochemical Pathways
The specific biochemical pathways affected by 2-Azaspiro[3The compound’s synthesis involves oxidative cyclizations , which could potentially impact various biochemical pathways.
生化学分析
Biochemical Properties
2-Azaspiro[3.5]nonane plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with phosphoinositide 3-kinase, an enzyme involved in cell signaling pathways . This interaction is crucial as it can modulate the activity of the enzyme, thereby influencing various cellular processes. Additionally, 2-Azaspiro[3.5]nonane has been studied for its potential as an allosteric inhibitor, which means it can bind to a site other than the active site on an enzyme, causing a conformational change that affects enzyme activity .
Cellular Effects
The effects of 2-Azaspiro[3.5]nonane on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with phosphoinositide 3-kinase can lead to alterations in the PI3K/AKT signaling pathway, which is pivotal for cell growth, proliferation, and survival . Furthermore, 2-Azaspiro[3.5]nonane has been shown to affect gene expression by influencing transcription factors and other regulatory proteins, thereby altering the expression of genes involved in metabolic processes and cell cycle regulation .
Molecular Mechanism
At the molecular level, 2-Azaspiro[3.5]nonane exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to allosteric sites, leading to conformational changes that affect enzyme activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes. These interactions are crucial for understanding the molecular mechanisms underlying its effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azaspiro[3.5]nonane have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Azaspiro[3.5]nonane remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2-Azaspiro[3.5]nonane vary with different dosages in animal models. At lower doses, the compound has been observed to modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, 2-Azaspiro[3.5]nonane can exhibit toxic effects, including cellular toxicity and disruption of normal cellular processes . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
2-Azaspiro[3.5]nonane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound has been shown to influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . These interactions are essential for understanding how 2-Azaspiro[3.5]nonane is metabolized within the body and its potential impact on overall metabolic function.
Transport and Distribution
The transport and distribution of 2-Azaspiro[3.5]nonane within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . Understanding these transport mechanisms is crucial for determining the bioavailability and efficacy of 2-Azaspiro[3.5]nonane in therapeutic applications.
Subcellular Localization
2-Azaspiro[3.5]nonane exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms are crucial for understanding how 2-Azaspiro[3.5]nonane exerts its effects at the subcellular level and its potential impact on cellular processes.
準備方法
The synthesis of 2-Azaspiro[3.5]nonane can be achieved through various synthetic routes. One common method involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . Another approach includes the diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines, resulting in enantiomerically and diastereomerically pure 1-substituted 2-Azaspiro[3.5]nonane .
化学反応の分析
2-Azaspiro[3.5]nonane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions for 2-Azaspiro[3.5]nonane are less documented.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be carried out using appropriate nucleophiles under suitable conditions.
類似化合物との比較
2-Azaspiro[3.5]nonane can be compared with other spirocyclic compounds, such as:
2-Oxa-6-azaspiro[3.3]heptane: This compound is a smaller analog with similar structural features but different chemical properties.
3,3-Difluoroazetidine hydrochloride: Another spirocyclic compound with distinct fluorine atoms, offering different reactivity and applications.
8-oxa-3-azabicyclo[3.2.1]octane hydrochloride: A bicyclic compound with unique structural and chemical properties.
These comparisons highlight the uniqueness of 2-Azaspiro[3.5]nonane in terms of its larger ring size and specific applications in medicinal chemistry and material science.
特性
IUPAC Name |
2-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-4-8(5-3-1)6-9-7-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBODJKKYTBNWTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576189 | |
| Record name | 2-Azaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666-08-0 | |
| Record name | 2-Azaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-azaspiro[3.5]nonane being investigated for drug design?
A1: 2-Azaspiro[3.5]nonane and its derivatives are considered bioisosteres of pipecolic acid. [] Bioisosteres are chemical groups or moieties with similar physical and chemical properties that elicit similar biological responses. Since pipecolic acid is a known bioactive compound, researchers are interested in exploring the potential of 2-azaspiro[3.5]nonane derivatives as novel therapeutic agents. []
Q2: What synthetic strategies are available for producing 2-azaspiro[3.5]nonane derivatives?
A2: Researchers have successfully synthesized 1-substituted 2-azaspiro[3.5]nonanes through a diastereoselective addition reaction. [] This involves reacting ethyl cyclobutanecarboxylate anions with Davis-Ellman's imines. This method offers high yields (up to 90%) and excellent diastereoselectivity (dr values up to 98:2). []
Q3: How does the structure of 2-azaspiro[3.5]nonane influence its interactions with cucurbit[7]uril (CB[7])?
A3: Studies have shown that the size of the rings in spirocyclic compounds significantly affects their binding affinity to CB[7]. [] 2-Azaspiro[3.5]nonane, with its nine heavy atoms, exhibits a high binding constant with CB[7], indicating strong host-guest complexation. [] This interaction is particularly relevant for potential applications in supramolecular chemistry and drug delivery.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


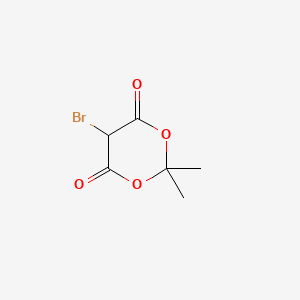
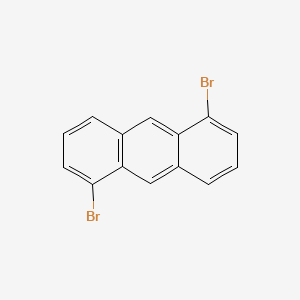


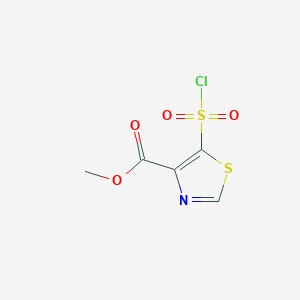
![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B1284111.png)
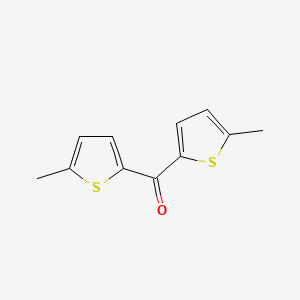

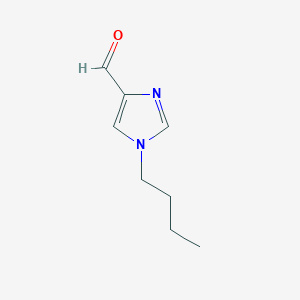
![N-[2-(Phenylthio)ethyl]-2-propen-1-amine](/img/structure/B1284122.png)
![3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1284127.png)



